molecular formula C16H16INO3 B5976639 N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide

N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide

Cat. No. B5976639
M. Wt: 397.21 g/mol
InChI Key: XMUBPZQIGIRPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound is a member of the benzamide family, which has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been investigated as a potential treatment for Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that it is not readily available commercially, and must be synthesized in the lab using the method described above.

Future Directions

There are several future directions for research on N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide. One area of interest is in the development of more efficient synthesis methods for this compound. Another area of interest is in the investigation of its potential therapeutic applications in other areas, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify potential targets for its use in cancer therapy.

Synthesis Methods

The synthesis of N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide involves the reaction of 4-iodo-2-methylphenol with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from an appropriate solvent. This synthesis method has been reported in the literature and has been used by several research groups to obtain this compound for their studies.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide has been investigated for its potential therapeutic applications in several areas. One of the main areas of research has been in the field of cancer therapy. This compound has been shown to have antitumor effects in vitro and in vivo, and has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3/c1-10-9-11(17)7-8-12(10)18-16(19)15-13(20-2)5-4-6-14(15)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUBPZQIGIRPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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